Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate
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Overview
Description
Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H19BrN2O2 It is a derivative of carbamate, featuring a tert-butyl group, a brominated pyridyl ring, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-4-methyl-2-pyridine and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Another carbamate derivative with a different substituent on the nitrogen atom.
Tert-butyl carbamate: A simpler carbamate compound without the brominated pyridyl ring.
Uniqueness
Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate is unique due to its specific structural features, such as the brominated pyridyl ring and the ethyl linkage. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19BrN2O2 |
---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
HTYAJBOAMRQSSE-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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